molecular formula C11H15NS B1284122 N-[2-(Phenylthio)ethyl]-2-propen-1-amine CAS No. 188642-29-7

N-[2-(Phenylthio)ethyl]-2-propen-1-amine

Cat. No.: B1284122
CAS No.: 188642-29-7
M. Wt: 193.31 g/mol
InChI Key: BGEHFVIOFPSTOL-UHFFFAOYSA-N
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Description

N-[2-(Phenylthio)ethyl]-2-propen-1-amine is an organic compound characterized by the presence of a phenylthio group attached to an ethyl chain, which is further connected to a propenyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Phenylthio)ethyl]-2-propen-1-amine typically involves the reaction of 2-chloroethyl phenyl sulfide with allylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the amine group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Phenylthio)ethyl]-2-propen-1-amine undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: N-substituted derivatives.

Scientific Research Applications

N-[2-(Phenylthio)ethyl]-2-propen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Phenylthio)ethyl]-2-propen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The phenylthio group can form interactions with hydrophobic pockets, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Phenylthio)ethyl]-2-propen-1-amine is unique due to the presence of both the phenylthio and propenyl amine groups, which provide a combination of reactivity and binding properties not found in simpler analogs. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

N-(2-phenylsulfanylethyl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-2-8-12-9-10-13-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEHFVIOFPSTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571328
Record name N-[2-(Phenylsulfanyl)ethyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188642-29-7
Record name N-[2-(Phenylsulfanyl)ethyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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